molecular formula C9H13Cl3N2O2 B13652111 Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride

Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride

Cat. No.: B13652111
M. Wt: 287.6 g/mol
InChI Key: YLHSFJVRJBMYKG-JZGIKJSDSA-N
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Description

Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyridine moiety attached to an amino acid derivative. The presence of the dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and (S)-2-amino-3-propanoic acid.

    Coupling Reaction: The 5-chloropyridine is coupled with the amino acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Esterification: The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amino acid derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

  • Methyl (S)-2-amino-3-(4-chloropyridin-3-YL)propanoate dihydrochloride
  • Methyl (S)-2-amino-3-(6-chloropyridin-3-YL)propanoate dihydrochloride

Comparison:

  • Structural Differences: The position of the chlorine atom on the pyridine ring varies among these compounds.
  • Unique Properties: Methyl (S)-2-amino-3-(5-chloropyridin-3-YL)propanoate dihydrochloride is unique due to its specific binding affinity and reactivity, which can result in distinct biological and chemical properties.

Properties

Molecular Formula

C9H13Cl3N2O2

Molecular Weight

287.6 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoate;dihydrochloride

InChI

InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)8(11)3-6-2-7(10)5-12-4-6;;/h2,4-5,8H,3,11H2,1H3;2*1H/t8-;;/m0../s1

InChI Key

YLHSFJVRJBMYKG-JZGIKJSDSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CN=C1)Cl)N.Cl.Cl

Canonical SMILES

COC(=O)C(CC1=CC(=CN=C1)Cl)N.Cl.Cl

Origin of Product

United States

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